molecular formula C13H18S B14561191 [(5-Methylhex-2-en-1-yl)sulfanyl]benzene CAS No. 61829-45-6

[(5-Methylhex-2-en-1-yl)sulfanyl]benzene

Cat. No.: B14561191
CAS No.: 61829-45-6
M. Wt: 206.35 g/mol
InChI Key: FTTGATBKUPEUHM-UHFFFAOYSA-N
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Description

[(5-Methylhex-2-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 5-methylhex-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methylhex-2-en-1-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a sulfanyl-containing electrophile under acidic conditions . The reaction conditions often include a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Methylhex-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the double bond in the hexenyl chain, forming a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated sulfanyl derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(5-Methylhex-2-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Methylhex-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The compound can engage in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

[(5-Methylhex-2-en-1-yl)sulfanyl]benzene can be compared with other sulfanyl-substituted benzene derivatives:

    [(2E)-5-methylhex-2-en-2-yl]sulfanylbenzene: Similar structure but with a different position of the double bond.

    Phenyl sulfide: Lacks the hexenyl chain, making it less complex.

    Benzyl sulfide: Contains a benzyl group instead of the hexenyl chain.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61829-45-6

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

5-methylhex-2-enylsulfanylbenzene

InChI

InChI=1S/C13H18S/c1-12(2)8-6-7-11-14-13-9-4-3-5-10-13/h3-7,9-10,12H,8,11H2,1-2H3

InChI Key

FTTGATBKUPEUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CCSC1=CC=CC=C1

Origin of Product

United States

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